molecular formula C25H48N2O9 B12367888 (S)-Tco-peg7-NH2

(S)-Tco-peg7-NH2

Cat. No.: B12367888
M. Wt: 520.7 g/mol
InChI Key: DMDPBNDIUNYKLX-JIBKAZCMSA-N
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Description

(S)-Tco-peg7-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) conjugated with a polyethylene glycol (PEG) linker and an amine group (NH2). The stereochemistry of the compound is specified by the (S) configuration, which indicates the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tco-peg7-NH2 typically involves several steps, starting with the preparation of the trans-cyclooctene core. This is followed by the attachment of the polyethylene glycol linker and the introduction of the amine group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and purity of the final product.

    Preparation of Trans-Cyclooctene Core: The trans-cyclooctene core can be synthesized through a series of cyclization reactions, often involving the use of strong bases and heat to achieve the desired trans configuration.

    Attachment of Polyethylene Glycol Linker: The polyethylene glycol linker is typically attached through a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with a suitable leaving group on the trans-cyclooctene core.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency, purity, and yield. This often includes the use of large-scale reactors, continuous flow systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-Tco-peg7-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives or reduce other functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-Tco-peg7-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems, where the PEG linker can enhance solubility and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-Tco-peg7-NH2 involves its ability to interact with various molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the trans-cyclooctene core provides a rigid scaffold that can influence the compound’s binding affinity and specificity. The PEG linker enhances the compound’s solubility and stability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-Tco-peg7-NH2: The enantiomer of (S)-Tco-peg7-NH2, which has the opposite stereochemistry.

    Tco-peg7-OH: A similar compound with a hydroxyl group instead of an amine group.

    Tco-peg7-COOH: A derivative with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the amine group also provides additional reactivity and functionality compared to its hydroxyl or carboxylic acid counterparts.

Properties

Molecular Formula

C25H48N2O9

Molecular Weight

520.7 g/mol

IUPAC Name

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1

InChI Key

DMDPBNDIUNYKLX-JIBKAZCMSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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